molecular formula C11H10O B062755 Ethanone, 1-[2-(1-propynyl)phenyl]-(9CI) CAS No. 171258-00-7

Ethanone, 1-[2-(1-propynyl)phenyl]-(9CI)

Cat. No.: B062755
CAS No.: 171258-00-7
M. Wt: 158.2 g/mol
InChI Key: RFCFSNWVVVNBPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

IUPAC Name: Ethanone, 1-[2-(1-propynyl)phenyl]-(9CI) Molecular Formula: C₉H₁₄O Structural Features:

  • A ketone group (ethanone) attached to a phenyl ring substituted at the ortho position with a 1-propynyl group (–C≡C–CH₃).

Properties

CAS No.

171258-00-7

Molecular Formula

C11H10O

Molecular Weight

158.2 g/mol

IUPAC Name

1-(2-prop-1-ynylphenyl)ethanone

InChI

InChI=1S/C11H10O/c1-3-6-10-7-4-5-8-11(10)9(2)12/h4-5,7-8H,1-2H3

InChI Key

RFCFSNWVVVNBPP-UHFFFAOYSA-N

SMILES

CC#CC1=CC=CC=C1C(=O)C

Canonical SMILES

CC#CC1=CC=CC=C1C(=O)C

Synonyms

Ethanone, 1-[2-(1-propynyl)phenyl]- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • Limited experimental data (e.g., melting point, solubility) are available in the provided evidence. However, the propynyl group likely enhances hydrophobicity compared to unsubstituted phenyl ethanones.

Comparison with Structural Analogs

The following table summarizes structural analogs of ethanone derivatives, highlighting substituent effects and properties:

Compound Name (9CI) Molecular Formula Substituent(s) Key Properties/Applications Reference
Ethanone, 1-[2-(1-propynyl)phenyl] C₉H₁₄O 2-(1-propynyl)phenyl High reactivity due to alkyne group; potential use in synthetic intermediates
Ethanone, 1,1-bicyclo[1.1.1]pentane-1,3-diylbis- C₉H₁₂O₂ Bicyclo[1.1.1]pentane scaffold High rigidity; density: 1.249 g/cm³; solubility: 9.1 g/L (water)
Ethanone, 1-(3-fluoro-5-methoxyphenyl)- C₉H₇FO₂ Fluoro + methoxy groups Enhanced polarity; potential pharmacological activity
Ethanone, 2-chloro-1-(2,4,6-trihydroxyphenyl)- C₈H₇ClO₄ Chloro + trihydroxy groups Antioxidant/antimicrobial potential; complex synthesis
Ethanone, 1-[2-(methylamino)phenyl]- C₉H₁₁NO Methylamino group Basic (pKa ~2.88); used in indole derivative synthesis

Structural and Functional Group Analysis

  • Electron-Withdrawing vs. In contrast, methoxy () and methylamino () groups are electron-donating, altering electronic density on the aromatic ring . Halogenated Derivatives (e.g., chloro in ) increase molecular weight and polarity, influencing bioavailability and toxicity profiles .
  • Steric Effects :

    • The bicyclo[1.1.1]pentane scaffold () introduces significant steric hindrance, reducing rotational freedom and enhancing thermal stability .
    • Ortho-substituted derivatives (e.g., propynyl in the target compound) may exhibit restricted conformational flexibility compared to para-substituted analogs.

Pharmacological and Industrial Relevance

  • Antimicrobial Potential: Trihydroxy-substituted ethanones () show promise in antimicrobial applications due to phenolic hydroxyl groups .
  • Material Science: Bicyclo[1.1.1]pentane ethanones () are explored as monomers for high-performance polymers .

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